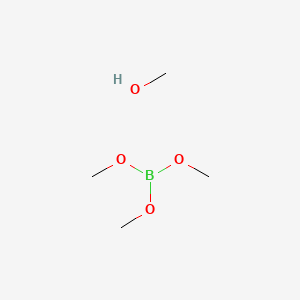

(Methanol)trimethoxyboron

Description

Properties

CAS No. |

71436-90-3 |

|---|---|

Molecular Formula |

C4H13BO4 |

Molecular Weight |

135.96 g/mol |

IUPAC Name |

methanol;trimethyl borate |

InChI |

InChI=1S/C3H9BO3.CH4O/c1-5-4(6-2)7-3;1-2/h1-3H3;2H,1H3 |

InChI Key |

ZXFVOORFLHHQMG-UHFFFAOYSA-N |

Canonical SMILES |

B(OC)(OC)OC.CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethoxyboron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxyboron, also known as trimethyl borate, is an organoboron compound with the chemical formula B(OCH₃)₃. It is a versatile reagent in organic synthesis, primarily serving as a precursor for the formation of boronic acids and their derivatives, which are crucial intermediates in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds for the construction of complex molecules, including many pharmaceuticals. This guide provides a comprehensive overview of the physical and chemical properties of trimethoxyboron, detailed experimental protocols for its synthesis and application, and visual representations of key chemical processes.

Physical Properties of Trimethoxyboron

Trimethoxyboron is a colorless liquid at room temperature with a characteristic odor.[1] It is a volatile and flammable compound.[1] The key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃H₉BO₃ | [2][3] |

| Molar Mass | 103.91 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.932 g/cm³ at 20 °C | [2][4] |

| Melting Point | -34 °C (-29 °F; 239 K) | [2] |

| Boiling Point | 68-69 °C (154-156 °F; 341-342 K) | [2][4][5] |

| Flash Point | -8 °C (18 °F) | [2][3] |

| Vapor Pressure | 137 mmHg at 25 °C | [2][6] |

| Refractive Index (n²⁰/D) | 1.358 | [3] |

| Solubility | Reacts with water. Miscible with acetone, diethyl ether, ethanol, heptane, hexane, isopropanol, isopropylamine, methanol, mineral oil, and THF. | [2] |

Chemical Properties and Reactivity

Trimethoxyboron's chemical behavior is dominated by the electrophilic nature of the boron atom and the reactivity of the borate ester functionality.

Hydrolysis

Trimethoxyboron readily hydrolyzes in the presence of water to form boric acid and methanol.[2][4][6] This reaction is typically rapid and is a key consideration for the handling and storage of the compound, which should be kept in anhydrous conditions.[2]

B(OCH₃)₃ + 3H₂O → B(OH)₃ + 3CH₃OH

Lewis Acidity

Trimethoxyboron is a weak Lewis acid, capable of forming adducts with Lewis bases.[4][5] This property is relevant in its role as a catalyst or reagent in various organic transformations.

Role in Organic Synthesis

The most significant application of trimethoxyboron is as a precursor to boronic acids for the Suzuki-Miyaura cross-coupling reaction.[5][7][8] It reacts with Grignard or organolithium reagents to form boronic esters, which are then hydrolyzed to the corresponding boronic acids.[7][8]

Experimental Protocols

Synthesis of Trimethoxyboron from Boric Acid and Methanol

This protocol describes the synthesis of trimethoxyboron via the esterification of boric acid with methanol, followed by purification.

Materials:

-

Boric acid (H₃BO₃)

-

Methanol (CH₃OH), anhydrous

-

Concentrated sulfuric acid (H₂SO₄) (catalyst)

-

Anhydrous calcium chloride (for drying tube)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus (fractionating column, condenser, receiving flask)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine boric acid and an excess of anhydrous methanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. The addition of sulfuric acid is exothermic.

-

Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for a period of time to drive the esterification reaction to completion.

-

Purification by Fractional Distillation: After the reflux period, allow the reaction mixture to cool. Reconfigure the apparatus for fractional distillation.

-

Distillation: Gently heat the mixture to distill the trimethoxyboron. Due to the formation of a low-boiling azeotrope with methanol, the initial fraction will be a mixture. Collect the fraction that distills at the boiling point of pure trimethoxyboron (68-69 °C).

-

Storage: Store the purified trimethoxyboron under anhydrous conditions to prevent hydrolysis.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. escholarship.org [escholarship.org]

- 6. Purification [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Trimethoxyboron CAS number and molecular structure

An In-depth Technical Guide to Trimethoxyboron for Researchers and Drug Development Professionals

Introduction

Trimethoxyboron, also known as trimethyl borate, is an organoboron compound with the chemical formula B(OCH₃)₃.[1] It is a versatile and widely utilized reagent in organic chemistry, serving as a crucial intermediate in the synthesis of various high-value compounds.[2] For researchers and professionals in drug discovery and development, a thorough understanding of its properties, handling, and synthetic applications is essential. This guide provides a comprehensive overview of trimethoxyboron, including its chemical and physical properties, synthesis, key applications in organic synthesis, and relevant experimental protocols.

Chemical Identity and Molecular Structure

Trimethoxyboron is systematically named trimethyl borate.[1][3] It is also referred to as trimethoxyborane and boron trimethoxide.[3][4] The primary CAS number for this compound is 121-43-7 .[1][4][5][6][7]

The molecular structure consists of a central boron atom covalently bonded to three methoxy (-OCH₃) groups. The geometry around the boron atom is trigonal planar, a characteristic feature of three-coordinate boron compounds.

Molecular Formula: C₃H₉BO₃[1][3]

Physicochemical Properties

Trimethoxyboron is a colorless liquid at room temperature with a characteristic sweet, ester-like odor.[3][8] It is a volatile and highly flammable substance that burns with a distinctive green flame.[1][3] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 121-43-7 | [1][4][5][6][7] |

| Molecular Weight | 103.91 g/mol | [1][3] |

| Appearance | Colorless liquid | [1][3] |

| Density | 0.932 g/cm³ | [1][3] |

| Melting Point | -34 °C | [1][3] |

| Boiling Point | 68-69 °C | [1] |

| Flash Point | -8.3 °C | |

| Solubility in Water | Decomposes | [1][3] |

| Solubility in Organic Solvents | Soluble in ether, benzene, and alcohols | [8] |

Synthesis and Handling

Synthesis: Trimethoxyboron is typically synthesized by the esterification of boric acid or boric oxide with an excess of dry methanol.[3] The reaction is often catalyzed by an acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction.[3][9] The product is commonly purified by distillation.[3]

Handling and Storage: Due to its flammability and reactivity with water, trimethoxyboron must be handled with care in a well-ventilated fume hood. It should be stored in tightly sealed containers, away from moisture, heat sources, and open flames.[3] It decomposes upon contact with water to yield methanol and boric acid.[2][3]

Applications in Drug Development and Organic Synthesis

Trimethoxyboron is a cornerstone reagent in modern organic synthesis, primarily valued as a precursor for the synthesis of boronic acids and their esters.[2][10] These compounds are indispensable in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][10][11]

-

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organic halide or triflate.[12][13] It is one of the most widely used reactions in the pharmaceutical industry for synthesizing complex molecules, including active pharmaceutical ingredients (APIs).[10][14] Trimethoxyboron is the starting material for creating the necessary boronic acid or ester reagents.[11]

-

Precursor to Sodium Borohydride: It serves as a key intermediate in the Brown-Schlesinger process for the industrial production of sodium borohydride (NaBH₄), a widely used reducing agent.[1]

-

Lewis Acid Catalyst: As a weak Lewis acid, it can be used to catalyze certain organic reactions.[1]

The use of boron-containing compounds in medicine is a rapidly growing field. The unique electronic properties of the boron atom allow for novel interactions with biological targets.[15][16] Several boron-containing drugs, such as Bortezomib (Velcade®), Tavaborole, and Crisaborole, have received FDA approval, highlighting the importance of boron chemistry in drug discovery.[15][16]

Experimental Protocols

Protocol 1: Synthesis of a Phenylboronic Ester via Grignard Reaction

This protocol describes a general method for preparing a boronic ester from an aryl halide, which can then be used in Suzuki-Miyaura coupling reactions.

Materials:

-

Aryl bromide (e.g., bromobenzene)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethoxyboron

-

Iodine (for initiation)

-

Aqueous HCl (1M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask. Add a small crystal of iodine to initiate the reaction.

-

Dissolve the aryl bromide in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium turnings. Once the Grignard reaction initiates (indicated by heat evolution and color change), add the remaining solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Dissolve trimethoxyboron in anhydrous THF and add it to the dropping funnel.

-

Add the trimethoxyboron solution dropwise to the Grignard reagent at 0 °C. Maintain the temperature below 5 °C.

-

After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly adding cold 1M aqueous HCl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic ester.

Protocol 2: Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for assessing the purity of trimethoxyboron.

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer (GC-MS).

-

Capillary column suitable for volatile compounds (e.g., HP-5 or equivalent).

GC Conditions:

-

Carrier Gas: Helium

-

Inlet Temperature: 150 °C

-

Column Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 100 °C.

-

Hold: 2 minutes.

-

-

Injection Volume: 1 µL (using a split injection)

-

Solvent: Anhydrous hexane (for dilution)

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-200.

-

Scan Mode: Full scan.

Procedure:

-

Prepare a dilute solution of the trimethoxyboron sample in anhydrous hexane (e.g., 1% v/v).

-

Inject the sample into the GC-MS system.

-

Acquire the data according to the specified conditions.

-

Analyze the resulting chromatogram to identify the main peak corresponding to trimethoxyboron and any impurity peaks.

-

Confirm the identity of the peaks by comparing their mass spectra with a reference library. The purity can be estimated by the relative peak areas.

Visualization of Synthetic Workflow

The following diagram illustrates the central role of trimethoxyboron in a typical synthetic workflow for drug discovery, from a starting material to a biaryl product via Suzuki-Miyaura coupling.

Caption: Synthetic workflow from an aryl halide to a biaryl product using trimethoxyboron.

References

- 1. Trimethyl borate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Trimethyl borate - Sciencemadness Wiki [sciencemadness.org]

- 4. musechem.com [musechem.com]

- 5. trimethyl borate - Wikidata [wikidata.org]

- 6. Trimethyl borate | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trimethyl borate | 121-43-7 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. youtube.com [youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. youtube.com [youtube.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Azeotropic Mixture of Trimethyl Borate and Methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the azeotropic mixture of trimethyl borate and methanol, a significant chemical system with diverse applications in scientific research and development.

Introduction

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This occurs because the vapor has the same composition as the liquid mixture. The trimethyl borate-methanol system forms a minimum-boiling azeotrope, which presents both challenges and opportunities in chemical synthesis and purification processes. Trimethyl borate, the trimethyl ester of boric acid, is a versatile reagent in organic chemistry.[1][2] Its formation via the esterification of boric acid with methanol is often accompanied by the formation of this azeotrope, making its separation a key consideration in its production and use.[2][3]

Physicochemical Properties

The quantitative characteristics of the trimethyl borate-methanol azeotrope are crucial for its handling and application. The composition and boiling point can vary with pressure.[4]

| Property | Value | Conditions |

| Composition | ~70-75.5% Trimethyl Borate, ~24.5-30% Methanol (by weight) | Atmospheric Pressure |

| Boiling Point | 52-58 °C | Atmospheric Pressure (760 mmHg) |

| Density | ~0.883 g/mL | 25 °C |

| Refractive Index | ~1.3460 | 20 °C |

Data sourced from multiple references.[4][5][6][7]

Formation and Separation of the Azeotrope

The synthesis of trimethyl borate typically involves the reaction of boric acid or boric oxide with an excess of methanol.[8] The water formed during the reaction is often removed azeotropically to drive the equilibrium towards the product. The resulting product is the trimethyl borate-methanol azeotrope.

Logical Flow of Azeotrope Formation and Separation

Caption: Formation of the azeotrope and subsequent separation methods.

Breaking the azeotrope to obtain pure trimethyl borate is a common requirement. Several methods have been developed:

-

Extractive Distillation: This technique involves the addition of a solvent that alters the relative volatilities of the azeotrope components, facilitating their separation by distillation.[9]

-

Salting Out: The addition of certain salts, such as lithium chloride or calcium chloride, can break the azeotrope.[4][7][10] The salt preferentially dissolves in methanol, increasing its effective boiling point and allowing the trimethyl borate to be distilled off.

-

Washing with Concentrated Sulfuric Acid: This method removes methanol from the azeotrope, though it can lead to some loss of the ester.[3][7]

-

Supercritical Fluid Extraction: Supercritical methane has been shown to be effective in extracting trimethyl borate from methanol, thereby breaking the azeotrope.[11]

Applications in Research and Drug Development

The trimethyl borate-methanol azeotrope is not just a synthetic intermediate but also has direct applications:

-

Dehydrating Agent: The azeotrope is an effective drying agent for various solvents and reagents. The trimethyl borate reacts with water to form boric acid and methanol, which can be removed by distillation.[12]

-

Catalyst: It serves as a catalyst in various organic reactions.

-

Precursor for Borohydride Synthesis: Trimethyl borate is a key precursor in the production of sodium borohydride, a widely used reducing agent in the pharmaceutical industry.[2]

-

Organic Synthesis: It is used in the synthesis of other borate esters and as a reagent in cross-coupling reactions.

Experimental Protocol: Dehydration of a Solvent using Trimethyl Borate-Methanol Azeotrope

This protocol outlines a general procedure for drying a solvent using the azeotropic mixture.

Workflow for Solvent Dehydration

Caption: A typical workflow for solvent dehydration using the azeotrope.

Methodology:

-

Apparatus Setup: Assemble a standard distillation apparatus with a reflux condenser and a collection flask. Ensure all glassware is thoroughly dried.

-

Charging the Flask: To the flask containing the solvent to be dried, add the trimethyl borate-methanol azeotrope. A common starting ratio is 5-10% v/v of the azeotrope to the solvent.

-

Reaction and Distillation: Heat the mixture to reflux. The trimethyl borate will react with the water present in the solvent. The lower-boiling methanol and any newly formed azeotropes will distill over.

-

Monitoring: Monitor the temperature at the distillation head. A stable temperature close to the boiling point of the desired azeotrope indicates that water is being removed.

-

Completion and Analysis: Once the distillation of the low-boiling components ceases and the head temperature rises to the boiling point of the pure solvent, the drying process is likely complete. The moisture content of the distilled solvent can be verified using Karl Fischer titration.

-

Purification: The dried solvent remaining in the distillation flask can then be distilled to obtain a high-purity, anhydrous product.

Safety and Handling

Trimethyl borate and methanol are flammable and toxic.[6] The azeotrope should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is sensitive to moisture and will hydrolyze, so it should be stored in a tightly sealed container under an inert atmosphere.[5]

Conclusion

The trimethyl borate-methanol azeotrope is a chemically significant mixture with important implications for the synthesis and purification of trimethyl borate. Its properties and reactivity also make it a valuable tool for applications such as solvent drying. A thorough understanding of its behavior, including methods for its formation and separation, is essential for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. Trimethyl borate | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US2889352A - Recovery of trimethyl borate from methanolic solutions thereof - Google Patents [patents.google.com]

- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 5. Trimethyl Borate [drugfuture.com]

- 6. Trimethyl borate, azeotrope 70%, in methanol | Sigma-Aldrich [sigmaaldrich.com]

- 7. Sciencemadness Discussion Board - trimethyl borate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Trimethyl borate - Sciencemadness Wiki [sciencemadness.org]

- 9. US3044943A - Separation of methyl borate-methanol azeotrope - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN103833780A - Novel process method for preparing trimethyl borate through continuous reactive distillation - Google Patents [patents.google.com]

An In-depth Technical Guide to the Hydrolysis of Trimethoxyboron to Boric Acid and Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of trimethoxyboron, a reaction of significant interest in various chemical and pharmaceutical processes. The document details the reaction mechanism, kinetics, and equilibrium, supported by available quantitative data. Furthermore, a detailed experimental protocol for studying the hydrolysis of alkyl borates, adaptable for trimethoxyboron, is provided for researchers seeking to investigate this process.

Introduction

Trimethoxyboron, also known as trimethyl borate (B(OCH₃)₃), is an organoboron compound that readily undergoes hydrolysis in the presence of water. This reaction yields boric acid (B(OH)₃) and methanol (CH₃OH) and is a reversible process. The position of the equilibrium is highly dependent on the reaction conditions, particularly the concentration of water.

The hydrolysis of trimethoxyboron is a fundamental reaction in boron chemistry and has implications in various fields. In organic synthesis, trimethoxyboron is a precursor to boronic acids, which are key components in Suzuki couplings. Understanding its hydrolysis is crucial for controlling reaction conditions and yields. In materials science, the controlled hydrolysis of borate esters is employed in the sol-gel synthesis of borosilicate glasses. For drug development professionals, knowledge of the stability of boron-containing compounds in aqueous environments is essential for formulation and understanding metabolic pathways.

Reaction Mechanism and Stoichiometry

The overall reaction for the hydrolysis of trimethoxyboron is as follows:

B(OCH₃)₃ + 3H₂O ⇌ B(OH)₃ + 3CH₃OH

The reaction proceeds in a stepwise manner, with the sequential replacement of methoxy groups (-OCH₃) by hydroxyl groups (-OH). The boron atom in trimethoxyboron is electron-deficient and acts as a Lewis acid, making it susceptible to nucleophilic attack by water.

Quantitative Data

The following tables summarize the available quantitative data for the hydrolysis of trimethoxyboron and related alkyl borates.

Table 1: Equilibrium Constants for the Hydrolysis of Alkyl Borates

| Alkyl Borate | Equilibrium Constant (K) |

| Methyl Borate (Trimethoxyboron) | 15.81[1] |

| n-Propyl Borate | 2.695[1] |

| n-Butyl Borate | 2.034[1] |

| n-Amyl Borate | 1.805[1] |

Table 2: Kinetic Data for the Hydrolysis and Synthesis of Trimethoxyboron

| Parameter | Value | Notes |

| Hydrolysis | ||

| Reaction Time | Complete in < 1 minute[1] | For methyl borate. |

| Turbidity Time | 5 minutes | Time until solid boric acid is observed. |

| Synthesis (Reverse Reaction) | ||

| Rate Law | Pseudo-first-order | For the reaction of boric acid and methanol. |

| Rate Constant (k) | 0.0613 min⁻¹ | For the synthesis reaction. |

Experimental Protocol: Determination of Hydrolysis Rate

The following is a detailed methodology for studying the kinetics of trimethoxyboron hydrolysis, adapted from procedures for other alkyl borates.[1]

4.1. Materials and Reagents

-

Trimethoxyboron (high purity)

-

Acetone (anhydrous)

-

Water (deionized)

-

Benzene (anhydrous)

-

Phenolphthalein indicator solution

-

Mannitol

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Ice bath

-

Volumetric flasks (100 mL, 250 mL)

-

Pipettes (25 mL)

-

Erlenmeyer flasks (250 mL) with stoppers

-

Microburette

-

Gravity filtration setup

4.2. Procedure

-

Preparation of Reactant Solutions:

-

Prepare a molar solution of trimethoxyboron in anhydrous acetone.

-

Prepare a molar solution of deionized water in anhydrous acetone.

-

Place both solutions in an ice bath to equilibrate to 0°C.

-

-

Initiation of the Hydrolysis Reaction:

-

At a recorded start time, mix the two solutions in a larger volumetric flask, also kept in the ice bath.

-

-

Sampling and Quenching:

-

At predetermined time intervals, withdraw a 25 mL aliquot of the reaction mixture using a pipette.

-

Immediately add the aliquot to a 250 mL Erlenmeyer flask containing 50 mL of anhydrous benzene. The benzene stops the hydrolysis reaction by diluting the reactants and precipitating the boric acid formed.

-

-

Separation of Products:

-

A cloudiness will form due to the precipitated boric acid and unreacted water. Allow this to settle and then separate the solid by gravity filtration, collecting the clear filtrate.

-

-

Titration of Unhydrolyzed Ester:

-

Pipette a 25 mL aliquot of the clear filtrate into another 250 mL Erlenmeyer flask.

-

Add a few drops of phenolphthalein indicator and a small amount of mannitol. Mannitol forms a complex with any boric acid present, increasing its acidity and allowing for a sharp endpoint.

-

Titrate the solution with the standardized NaOH solution using a microburette until a permanent pink endpoint is achieved.

-

The volume of NaOH used is a measure of the amount of unhydrolyzed trimethoxyboron remaining at that time point.

-

-

Data Analysis:

-

The concentration of unhydrolyzed ester at each time point can be calculated from the titration data.

-

Plot the concentration of trimethoxyboron versus time to determine the reaction rate.

-

To determine the order of the reaction, plot ln[B(OCH₃)₃] vs. time (for first-order) and 1/[B(OCH₃)₃] vs. time (for second-order). The plot that yields a straight line indicates the order of the reaction with respect to trimethoxyboron. The rate constant (k) can be determined from the slope of the linear plot.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for studying the hydrolysis of trimethoxyboron.

Caption: Experimental workflow for the kinetic study of trimethoxyboron hydrolysis.

Conclusion

The hydrolysis of trimethoxyboron is a rapid and reversible reaction that is fundamental to various chemical applications. While the equilibrium of this reaction is relatively well-understood, detailed kinetic parameters for the hydrolysis process require further investigation. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the rate of hydrolysis under controlled conditions. A deeper understanding of the kinetics and thermodynamics of this reaction will enable better control over processes where the stability and reactivity of trimethoxyboron are critical.

References

An In-Depth Technical Guide to the Precursors and Synthesis of Sodium Borohydride

For Researchers, Scientists, and Drug Development Professionals

Sodium borohydride (NaBH₄) is a cornerstone reducing agent in modern chemistry, with wide-ranging applications from pharmaceutical synthesis to wastewater treatment. Its selective and efficient reduction of aldehydes, ketones, and other functional groups makes it an indispensable tool in the development of new chemical entities. This technical guide provides a comprehensive overview of the primary synthesis routes for sodium borohydride, with a focus on the key precursors, reaction conditions, and experimental protocols.

Core Synthesis Methodologies

The industrial production of sodium borohydride is dominated by two primary methods: the Brown-Schlesinger process and the Bayer process. In recent years, mechanochemical synthesis has emerged as a promising alternative, offering potential advantages in terms of efficiency and environmental impact.

The Brown-Schlesinger Process

Developed in the mid-20th century, the Brown-Schlesinger process remains a widely used method for the commercial production of sodium borohydride.[1][2] The overall process involves the reaction of sodium hydride (NaH) with trimethyl borate (B(OCH₃)₃) in a mineral oil slurry.

Key Precursors:

-

Sodium Hydride (NaH): A powerful base and reducing agent.

-

Trimethyl Borate (B(OCH₃)₃): An ester of boric acid.

The main reaction proceeds at elevated temperatures, typically between 250-270 °C, and is reported to have a high yield, with the core borohydride-generating step achieving up to 94% efficiency.[1][2] The overall reaction can be summarized as follows:

4 NaH + B(OCH₃)₃ → NaBH₄ + 3 NaOCH₃

The sodium borohydride and sodium methoxide (NaOCH₃) products are insoluble in the mineral oil and can be separated. The workup procedure typically involves quenching the reaction mixture with water, which dissolves the solid products.[1] The sodium methoxide hydrolyzes to form sodium hydroxide and methanol, the latter of which can be recovered and recycled.

Experimental Protocol: Brown-Schlesinger Synthesis (Laboratory Scale)

-

Materials: Sodium hydride (as a dispersion in mineral oil), trimethyl borate, anhydrous mineral oil, nitrogen or argon gas supply, reaction flask with overhead stirrer, heating mantle with temperature controller, condenser, and addition funnel.

-

Procedure:

-

Under an inert atmosphere (N₂ or Ar), charge the reaction flask with a dispersion of sodium hydride in mineral oil.

-

Heat the stirred suspension to the desired reaction temperature (e.g., 250 °C).

-

Slowly add trimethyl borate to the heated suspension via the addition funnel over a period of several hours. The reaction is exothermic, and the addition rate should be controlled to maintain a stable temperature.

-

After the addition is complete, maintain the reaction mixture at the set temperature for an additional period to ensure complete reaction.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water. This step is highly exothermic and will generate hydrogen gas; appropriate safety precautions must be taken.

-

Separate the aqueous layer containing sodium borohydride and sodium methoxide from the mineral oil layer.

-

The aqueous solution can be used directly, or the sodium borohydride can be isolated by evaporation of water and subsequent purification steps, such as crystallization from a suitable solvent like isopropylamine.

-

The Bayer Process

The Bayer process offers a one-pot synthesis route to sodium borohydride, utilizing readily available inorganic precursors.[1] This method involves the high-temperature reaction of borax (Na₂B₄O₇), metallic sodium, hydrogen gas, and silica (SiO₂).

Key Precursors:

-

Borax (Sodium Tetraborate, Na₂B₄O₇): A naturally occurring boron mineral.

-

Sodium (Na): A highly reactive alkali metal.

-

Hydrogen (H₂): The reducing gas.

-

Silica (SiO₂): Acts as a flux and reacts with sodium oxide.

The reaction is typically carried out at temperatures around 700 °C.[1] The overall chemical equation for the Bayer process is:

Na₂B₄O₇ + 16 Na + 8 H₂ + 7 SiO₂ → 4 NaBH₄ + 7 Na₂SiO₃

A significant drawback of this process is the formation of a large amount of sodium silicate (Na₂SiO₃) as a byproduct.[1]

Due to the extreme reaction conditions (high temperature and pressure) and the handling of molten sodium, detailed laboratory-scale protocols for the Bayer process are less common in academic literature.

Mechanochemical Synthesis

Mechanochemical synthesis is a more recent and "green" approach to producing sodium borohydride that avoids the use of high temperatures and organic solvents. This method utilizes the energy from ball milling to drive the chemical reaction between solid-state precursors.

Key Precursors:

-

Hydrated Borax (Na₂B₄O₇·10H₂O or Na₂B₄O₇·5H₂O): A cost-effective boron source.

-

Magnesium Hydride (MgH₂): A common reducing agent in this process.

-

Magnesium (Mg) or Aluminum (Al): Alternative reducing agents.

Recent studies have demonstrated high yields of sodium borohydride through the ball milling of hydrated borax with reducing agents. For instance, a yield of 93.1% has been reported for the Na₂B₄O₇·5H₂O-NaH-MgH₂ system after 3.5 hours of ball milling. Another study reported a 71% yield from the reaction of sodium metaborate (NaBO₂) and magnesium hydride after 2 hours of milling.

Experimental Protocol: Mechanochemical Synthesis (Laboratory Scale)

-

Materials: Hydrated borax, magnesium hydride (or other reducing agent), planetary ball mill, hardened steel or tungsten carbide milling vials and balls, inert gas (argon), and a solvent for extraction (e.g., isopropylamine).

-

Procedure:

-

Inside an argon-filled glovebox, load the milling vial with the appropriate ratio of hydrated borax and the reducing agent, along with the milling balls.

-

Seal the vial and transfer it to the planetary ball mill.

-

Mill the mixture at a specified speed (e.g., 400 rpm) for the desired duration (e.g., 2-5 hours).

-

After milling, return the vial to the glovebox and open it carefully.

-

Extract the sodium borohydride from the solid mixture by adding a suitable solvent (e.g., isopropylamine) and stirring for several hours.

-

Separate the solid byproducts (e.g., magnesium oxide) by filtration or centrifugation.

-

Evaporate the solvent from the filtrate to obtain solid sodium borohydride, which can be further purified by recrystallization.

-

Quantitative Data Summary

The following table summarizes key quantitative data for the different sodium borohydride synthesis methods.

| Synthesis Method | Key Precursors | Temperature (°C) | Reaction Time | Reported Yield (%) | Key Byproducts |

| Brown-Schlesinger | Sodium Hydride, Trimethyl Borate | 250 - 270 | Several hours | up to 94 (main step) | Sodium Methoxide |

| Bayer Process | Borax, Sodium, Hydrogen, Silica | ~700 | Not specified | Not specified | Sodium Silicate |

| Mechanochemical | Hydrated Borax, NaH, MgH₂ | Ambient | 3.5 hours | 93.1 | Magnesium Oxide |

| Mechanochemical | Sodium Metaborate, MgH₂ | Ambient | 2 hours | 71 | Magnesium Oxide |

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language.

Caption: Brown-Schlesinger synthesis pathway.

Caption: Experimental workflow for mechanochemical synthesis.

References

Dawn of a Core Reagent: An In-depth Technical Guide to the Early Synthesis of Trimethoxyboroxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the synthesis of trimethoxyboroxine (TMB), a pivotal reagent in organic chemistry and material science. From the seminal work of Schiff in the 19th century to the more refined methods of the early 20th century, this document provides a comprehensive overview of the early synthetic routes, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.

Historical Context and Key Synthetic Developments

The exploration of boric acid esters began in the mid-19th century, with the first reported synthesis of a boric acid ester in 1846 through the reaction of boron trichloride with alcohols.[1] This pioneering work laid the groundwork for future investigations into this class of compounds. The first synthesis of trimethoxyboroxine, specifically, was achieved by H. Schiff in 1867.[1]

Early research established several fundamental pathways for the synthesis of trimethoxyboroxine and its precursor, trimethyl borate:

-

Esterification of Boric Acid: The reaction of boric acid with methanol is a direct and common method. To drive the reaction towards the product, early researchers recognized the need to remove the water formed during the reaction, often through azeotropic distillation.

-

From Boron Halides: The reaction of boron trihalides, such as boron tribromide, with methanol or trimethyl borate was also explored and noted for its potential to produce high yields.[1]

-

From Boron Trioxide: The exothermic reaction between boron trioxide and trimethylborate was another early method employed for the synthesis of trimethoxyboroxine.[1]

-

Reaction of Boric Acid with Trimethyl Borate: This method emerged as one of the most efficient and cost-effective routes. The use of a Dean-Stark apparatus to continuously remove the methanol byproduct by azeotropic distillation significantly improved the yield of trimethoxyboroxine.[1]

These early methods, while foundational, often lacked the precision and high yields of modern synthetic protocols. Nevertheless, they represent critical first steps in the development of organoboron chemistry.

Core Synthetic Pathways

The early research on trimethoxyboroxine synthesis revolved around a few key chemical transformations. The following diagrams illustrate the logical relationships between the reactants and products in these seminal syntheses.

Caption: Key synthetic routes to trimethoxyboroxine identified in early research.

Detailed Experimental Protocols

The following protocols are based on descriptions found in early 20th-century literature and modern reproductions of these foundational experiments.

Protocol 1: Synthesis of Trimethyl Borate from Boric Acid and Methanol

This procedure details the synthesis of the key precursor, trimethyl borate.

Objective: To synthesize trimethyl borate via the esterification of boric acid with methanol.

Materials:

-

Boric Acid (H₃BO₃)

-

Methanol (CH₃OH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄) (optional, as a catalyst/dehydrating agent)

-

Anhydrous Calcium Chloride (CaCl₂) or other suitable drying agent

Apparatus:

-

Round-bottom flask

-

Distillation apparatus (condenser, receiving flask)

-

Heating mantle or water bath

-

Dean-Stark apparatus (for azeotropic removal of water)

Procedure:

-

In a round-bottom flask, a mixture of boric acid and a stoichiometric excess of anhydrous methanol is prepared.

-

A small amount of concentrated sulfuric acid can be cautiously added as a catalyst.

-

The flask is fitted with a Dean-Stark apparatus and a condenser.

-

The reaction mixture is heated to reflux. The water produced during the esterification forms an azeotrope with methanol, which is collected in the Dean-Stark trap.

-

The reaction is continued until no more water is collected.

-

The resulting mixture contains trimethyl borate and excess methanol. This azeotropic mixture can be used directly in the subsequent synthesis of trimethoxyboroxine or purified further.

-

For purification, the azeotrope is distilled. To break the azeotrope and obtain pure trimethyl borate, methods such as salting out or the addition of a ternary component were explored in later research.

Caption: Experimental workflow for the synthesis of trimethyl borate.

Protocol 2: Synthesis of Trimethoxyboroxine from Trimethyl Borate and Boric Acid

This protocol describes what is considered the most effective early method for producing trimethoxyboroxine.

Objective: To synthesize trimethoxyboroxine from trimethyl borate and boric acid.

Materials:

-

Trimethyl borate (B(OCH₃)₃) (or the azeotrope with methanol)

-

Boric Acid (H₃BO₃)

-

Cyclohexane (or another suitable azeotroping agent)

Apparatus:

-

Three-neck round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

A three-neck round-bottom flask is charged with boric acid and trimethyl borate in a 1:2 molar ratio.[1]

-

Cyclohexane is added as a solvent to facilitate the azeotropic removal of the methanol byproduct.[1]

-

The flask is equipped with a Dean-Stark apparatus, a condenser, and a stirrer.

-

The mixture is heated to reflux with vigorous stirring.

-

The methanol produced in the reaction forms a lower-boiling azeotrope with cyclohexane and is collected in the Dean-Stark trap.

-

The reaction progress is monitored by the amount of methanol collected.

-

Once the theoretical amount of methanol has been removed, the reaction is considered complete.

-

The remaining solution contains trimethoxyboroxine dissolved in cyclohexane. The solvent can be removed by distillation to yield the final product.

References

Trimethyl Borate as a Precursor to Boronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl borate, B(OCH₃)₃, is a versatile and economically significant reagent in organic synthesis, primarily serving as a key precursor for the synthesis of boronic acids.[1][2] Boronic acids and their derivatives are crucial building blocks in modern medicinal chemistry and drug development, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][3] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in many pharmaceutical agents.[2] The relative stability, low toxicity, and broad functional group tolerance of boronic acids make them indispensable intermediates.[1] This guide provides a comprehensive overview of the synthesis of boronic acids using trimethyl borate, focusing on detailed experimental protocols, quantitative data, and reaction mechanisms to aid researchers in their synthetic endeavors.

Core Synthetic Methodologies

The most prevalent methods for the synthesis of boronic acids from trimethyl borate involve the use of organometallic reagents, specifically Grignard reagents (R-MgX) and organolithium reagents (R-Li).[1][4] The general principle of these reactions involves the nucleophilic attack of the organometallic reagent on the electrophilic boron atom of trimethyl borate, followed by hydrolysis of the resulting boronate ester to yield the desired boronic acid.[5]

Synthesis via Grignard Reagents

The reaction of a Grignard reagent with trimethyl borate is a widely employed method for the preparation of both aryl and alkyl boronic acids.[5] The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at low temperatures to control the reactivity of the Grignard reagent and minimize side reactions.[6][7]

Synthesis via Organolithium Reagents

Organolithium reagents offer an alternative route to boronic acids and are particularly useful for the synthesis of heteroaromatic boronic acids.[3] Similar to Grignard reagents, the reaction is conducted in an ethereal solvent at low temperatures. Careful control of stoichiometry is crucial to prevent the formation of over-addition byproducts.[8]

Quantitative Data on Boronic Acid Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of various boronic acids from trimethyl borate, providing a comparative overview of different substrates and methodologies.

| Boronic Acid Product | Organometallic Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Phenylboronic Acid | Phenylmagnesium bromide | Tetrahydrofuran | -5 to 0 | 30 min | 50-70 | [7] |

| (3,4,5-Trifluorophenyl)boronic acid | (3,4,5-Trifluorophenyl)magnesium bromide | Diethyl Ether / THF | 0 to RT | 1 hr | 89 | [9] |

| n-Butylboronic Acid | n-Butylmagnesium bromide | Diethyl Ether | -75 | 2 hr | 74.88 | [6] |

| 4-Isobutylphenylboronic acid | 4-Isobutylphenylmagnesium bromide | Diethyl Ether / THF | -78 to RT | 1.5 hr | 46 | [10] |

| 4-Formylphenylboronic acid | 4-Chlorophenylmagnesium chloride | Tetrahydrofuran | -50 | 3 hr | 83 | [11] |

| 4-Biphenylboronic acid | 4-Biphenyllithium | Tetrahydrofuran | -78 to RT | Not Specified | High | [1] |

| 2-Thienylboronic acid | 2-Thienyllithium | Not Specified | Not Specified | Not Specified | Good | [3] |

| 3-[(3-Pyridinyl)phenyl]boronic acid | 3-(3'-bromophenyl)pyridine + n-BuLi | Tetrahydrofuran / Hexane | -78 to RT | 12 hr | 51.5 | [12] |

Experimental Protocols

General Considerations

All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the organometallic reagents and hydrolysis of trimethyl borate. Glassware should be thoroughly flame-dried or oven-dried before use.

Synthesis of (3,4,5-Trifluorophenyl)boronic acid via Grignard Reagent

This protocol is adapted from Organic Syntheses.[9]

1. Preparation of the Grignard Reagent:

-

A 500-mL, three-necked, round-bottomed flask containing magnesium turnings (1.94 g, 80 mmol) is equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under an argon atmosphere.

-

Anhydrous diethyl ether (200 mL) is added to cover the magnesium.

-

A solution of 1-bromo-3,4,5-trifluorobenzene (14.8 g, 70.0 mmol) in the dropping funnel is added slowly to the magnesium suspension to initiate the reaction, maintaining a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional 2 hours.

2. Reaction with Trimethyl Borate:

-

A separate 500-mL, single-necked, round-bottomed flask is charged with dry tetrahydrofuran (50 mL) and trimethyl borate (15.7 mL, 140 mmol).

-

The solution is cooled to 0°C.

-

The prepared Grignard reagent solution is transferred to the trimethyl borate solution via a cannula.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

3. Hydrolysis and Work-up:

-

The reaction is quenched by the addition of 200 mL of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is recrystallized from ethyl acetate and hexane to yield (3,4,5-trifluorophenyl)boronic acid.

Synthesis of n-Butylboronic Acid via Grignard Reagent

This protocol is adapted from a procedure reported by Theratechnologies Inc.[6]

1. Reaction Setup:

-

To a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer and thermometer, add 480 mL of diethyl ether and 20 mL (176 mmol) of trimethyl borate.

-

Cool the solution to an internal temperature of -75°C.

2. Grignard Reagent Addition:

-

While vigorously stirring, add 90 mL (176 mmol) of a 1.95 M solution of butylmagnesium bromide in ether dropwise via cannula, ensuring the internal temperature does not exceed -65°C.

-

After the addition is complete, stir the resulting white slurry for an additional 2 hours at -75°C under a nitrogen atmosphere.

3. Hydrolysis and Work-up:

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature (approximately 1-2 hours).

-

Perform hydrolysis by the dropwise addition of 200 mL of a 10% aqueous solution of hydrochloric acid.

-

Stir the resulting biphasic mixture for 15 minutes.

-

Separate the layers and extract the aqueous layer with ether (2 x 100 mL).

-

Dry the combined organic extracts over magnesium sulfate and concentrate under reduced pressure.

-

Purify the residual white solid by recrystallization from hot water to yield n-butylboronic acid (13.6 g, 74.88% yield).[6]

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and a typical experimental workflow for the synthesis of boronic acids from trimethyl borate.

Conclusion

Trimethyl borate remains a cornerstone reagent for the synthesis of a diverse array of boronic acids, which are of paramount importance in the pharmaceutical and materials science industries. The methodologies outlined in this guide, primarily utilizing Grignard and organolithium reagents, offer reliable and scalable routes to these valuable synthetic intermediates. By understanding the nuances of the experimental protocols and reaction conditions, researchers can effectively leverage trimethyl borate to access a wide range of boronic acids for their specific applications. The continued development of more efficient and selective methods for boronic acid synthesis will undoubtedly fuel further innovation in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. CN109438493B - Method for preparing borate based on n-butyl lithium - Google Patents [patents.google.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 5. CN109438493A - The method for preparing borate based on n-BuLi - Google Patents [patents.google.com]

- 6. n-Butylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 8. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 4-Isobutylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 11. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]

- 12. 3-[(3-Pyridinyl)phenyl]boronic acid synthesis - chemicalbook [chemicalbook.com]

The Genesis of Borate Esters: A Journey from Serendipitous Discovery to Targeted Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Borate esters, organoboron compounds characterized by a central boron atom bonded to one or more alkoxy or aryloxy groups, have carved a unique and significant niche in the landscape of modern chemistry and medicine. From their early, somewhat serendipitous, synthesis in the 19th century to their current role as sophisticated components in targeted therapeutics, the history of borate esters is a testament to the evolution of chemical synthesis and the deepening understanding of biological pathways. This technical guide provides a comprehensive overview of the discovery and history of borate esters, detailed experimental protocols for their synthesis, a compilation of quantitative data, and an exploration of their application in drug development, with a particular focus on their role in modulating critical signaling pathways.

A Historical Perspective: From Boronic Acids to Borate Esters

The story of borate esters begins with the pioneering work on their precursors, the boronic acids. In 1860, English chemist Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid.[1] His two-stage process involved the reaction of diethylzinc with triethyl borate to produce triethylborane, which was then oxidized in the air.[1] This seminal discovery laid the groundwork for the broader field of organoboron chemistry.

However, it was not until 1867 that the first synthesis of a borate ester, specifically trimethoxy boroxine, was achieved by H. Schiff.[2] This marked the formal entry of this class of compounds into the chemical literature. The most common and straightforward method for preparing simple borate esters, which remains in use today, is the condensation reaction of boric acid with an alcohol, with the concurrent removal of water to drive the equilibrium towards the ester product.[3][4]

The 20th century witnessed a significant expansion in the synthetic methodologies for borate esters, driven by their growing utility in organic synthesis. The development of transesterification reactions provided an alternative route to these compounds.[2] Furthermore, the recognition of their role as precursors to boronic acids, which are pivotal reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, solidified their importance in the synthetic chemist's toolkit.[3][4]

Key Milestones in the History of Borate Esters

| Year | Milestone | Key Figure(s) | Significance |

| 1860 | First synthesis of a boronic acid (ethylboronic acid) | Edward Frankland | Laid the foundation for organoboron chemistry.[1] |

| 1867 | First synthesis of a borate ester (trimethoxy boroxine) | H. Schiff | Marked the formal discovery of the borate ester class of compounds. |

| Mid-20th Century | Development of transesterification methods for borate ester synthesis | Various researchers | Provided alternative and versatile synthetic routes to borate esters.[2] |

| Late 20th Century | Use of borate esters as precursors for Suzuki-Miyaura cross-coupling | Akira Suzuki and others | Established borate esters as crucial intermediates in modern organic synthesis for carbon-carbon bond formation.[3][4] |

| Early 21st Century | Approval of bortezomib (a boronic acid-based drug) by the FDA | Takeda Millennium Pharmaceuticals | Demonstrated the therapeutic potential of boron-containing compounds, which often exist in equilibrium with or are administered as borate ester prodrugs, in oncology. |

Detailed Experimental Protocols

A variety of methods have been developed for the synthesis of borate esters, ranging from simple condensation reactions to more complex transesterification processes. Below are detailed protocols for the preparation of three common borate esters.

Synthesis of Trimethyl Borate

This protocol describes the synthesis of trimethyl borate from boric acid and methanol, a classic esterification reaction.

Materials:

-

Boric Acid (H₃BO₃)

-

Methanol (CH₃OH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Reflux apparatus

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 15 g of boric acid and 100 mL of anhydrous methanol.[5]

-

Slowly add 2 mL of concentrated sulfuric acid to the mixture while stirring.[5] The sulfuric acid acts as a catalyst and a dehydrating agent.

-

Heat the mixture to reflux and maintain the reflux for 30 minutes.[5]

-

After cooling, rearrange the apparatus for distillation.

-

Distill the mixture. Trimethyl borate forms an azeotrope with methanol, which will distill over.[3]

-

The collected distillate is a solution of trimethyl borate in methanol. For applications requiring pure trimethyl borate, further purification steps, such as extractive distillation or chemical drying, are necessary.

Synthesis of Triisopropyl Borate

This protocol details the synthesis of triisopropyl borate from boric acid and isopropanol.

Materials:

-

Boric Acid (H₃BO₃)

-

Isopropanol ((CH₃)₂CHOH)

-

Thionyl Chloride (SOCl₂)

-

Nitrogen atmosphere apparatus

-

Distillation apparatus

Procedure:

-

In a flask under a nitrogen atmosphere, prepare a suspension of 9.12 g of boric acid in an excess of isopropanol.[4]

-

Slowly add 105.29 g of thionyl chloride to the suspension.[4]

-

After the addition is complete, reflux the reaction mixture.[4]

-

Set up a distillation apparatus under a nitrogen atmosphere and distill off the excess isopropanol at 80-82 °C.[4]

-

Continue the distillation at 110-120 °C to obtain the triisopropyl borate product.[4] A yield of approximately 93% can be expected.[4]

Synthesis of Triphenyl Borate

This protocol outlines the synthesis of triphenyl borate from boric acid and phenol.

Materials:

-

Boric Acid (H₃BO₃)

-

Phenol (C₆H₅OH)

-

Toluene (C₇H₈)

-

Synthesis device with programmed heating

Procedure:

-

In a suitable synthesis device, add 24.7 g of boric acid, 188 g of phenol, and 75 g of toluene.[3]

-

Heat the mixture to 155 °C.[3]

-

Initiate a programmed heating reaction for 5-6 hours, with the temperature gradually increasing to 195 °C.[3] A suggested program is: 155 °C for 1h, 165 °C for 1h, 175 °C for 1h, 185 °C for 1h, and 195 °C for 1-2h.[3]

-

The resulting product is crude triphenyl borate. This method can achieve a boric acid conversion rate of over 90%.[3]

Quantitative Data on Borate Ester Synthesis

| Borate Ester | Reactants | Solvent | Catalyst/Dehydrating Agent | Reaction Conditions | Yield | Reference |

| Trimethyl Borate | Boric Acid, Methanol | None | Sulfuric Acid | Reflux for 30 min | Not specified (product is a solution in methanol) | [5] |

| Triisopropyl Borate | Boric Acid, Isopropanol | None | Thionyl Chloride | Reflux, then distillation | 93% | [4] |

| Triphenyl Borate | Boric Acid, Phenol | Toluene | None | Programmed heating from 155 °C to 195 °C over 5-6h | >90% conversion | [3] |

| Spiroborate Ester | (2S)-2-amino-3-methyl-1,1-diphenyl-butanol, Ethylene Glycol, Triisopropyl Borate | Toluene | None | 80 °C, then cooling | 99% | [6] |

Borate Esters in Drug Development and Signaling Pathways

The unique chemical properties of borate esters, particularly their ability to form reversible covalent bonds with diols, have made them attractive candidates in drug development. Boronic acids and their corresponding esters are potent enzyme inhibitors and have found applications in cancer therapy.[7]

A prime example is the proteasome inhibitor bortezomib (Velcade®), a dipeptidyl boronic acid.[8] While bortezomib is a boronic acid, it is often considered in the context of borate esters as it can form borate ester-like adducts with biological molecules containing diol functionalities, such as sugars and the N-terminal threonine of the proteasome active site. The boron atom in bortezomib is key to its mechanism of action, as it blocks proteasomes, which are cellular complexes that degrade proteins.[1]

The Ubiquitin-Proteasome Signaling Pathway and Inhibition by Bortezomib

The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of most intracellular proteins, thereby regulating a wide range of cellular functions, including cell cycle progression, signal transduction, and apoptosis. The inhibition of this pathway is a key strategy in cancer therapy, as cancer cells are often more sensitive to the accumulation of misfolded proteins and the disruption of cell cycle regulation.

Bortezomib exerts its anticancer effects by reversibly inhibiting the 26S proteasome.[9] The boron atom in bortezomib forms a stable complex with the hydroxyl group of the N-terminal threonine residue in the active site of the β5 subunit of the 20S proteasome core particle.[10] This inhibition prevents the degradation of pro-apoptotic factors, leading to the activation of programmed cell death in cancer cells.

Caption: The Ubiquitin-Proteasome Signaling Pathway and its inhibition by Bortezomib.

Conclusion

The journey of borate esters from their initial synthesis in the 19th century to their contemporary application as life-saving pharmaceuticals is a compelling narrative of scientific progress. Their rich and versatile chemistry has not only provided chemists with powerful synthetic tools but has also opened new avenues for therapeutic intervention. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological activity of borate esters is essential for harnessing their full potential in the ongoing quest for novel and effective treatments for human diseases. The continued exploration of this remarkable class of compounds promises to yield further innovations in both chemistry and medicine.

References

- 1. TRIPHENYLBORANE synthesis - chemicalbook [chemicalbook.com]

- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 3. CN104530108A - Triphenyl borate synthesis method with high conversion rate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Peptidomimetic Boronates as Proteasome Inhibitors [air.unimi.it]

- 9. Proteasome inhibition by bortezomib parallels a reduction in head and neck cancer cells growth, and an increase in tumor-infiltrating immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal Structure of the Boronic Acid-Based Proteasome Inhibitor Bortezomib in Complex with the Yeast 20S Proteasome [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols for Trimethoxyboron in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical and agrochemical industries for the synthesis of complex molecules. Trimethoxyboron, B(OCH₃)₃, serves as a versatile and cost-effective reagent in this context, primarily utilized in two distinct ways: as a precursor for the in situ generation of boronic acids or esters, and as a reaction additive to enhance efficiency, particularly in challenging couplings.

This document provides detailed application notes and experimental protocols for the effective use of trimethoxyboron in Suzuki-Miyaura cross-coupling reactions.

Application 1: In Situ Generation of Boronic Esters from Aryl Halides

Trimethoxyboron is a key reagent for the one-pot synthesis of boronic esters from aryl or heteroaryl halides, which can then be directly used in a subsequent Suzuki-Miyaura coupling. This approach is particularly useful when the corresponding boronic acid is unstable, commercially unavailable, or difficult to handle. The general strategy involves the formation of an organometallic intermediate (either a Grignard or organolithium reagent) from the halide, which then reacts with trimethoxyboron to form a boronic ester.[1]

General Reaction Scheme:

-

Formation of the Organometallic Reagent: Ar-X + M → Ar-M (where X = Br, I; M = Mg or Li)

-

Borylation with Trimethoxyboron: Ar-M + B(OCH₃)₃ → Ar-B(OCH₃)₂

-

Suzuki-Miyaura Coupling: Ar-B(OCH₃)₂ + Ar'-X' + Pd catalyst + Base → Ar-Ar'

Experimental Protocol: One-Pot Synthesis of a Biaryl via In Situ Boronic Ester Formation

This protocol describes a general procedure for the one-pot synthesis of a biaryl compound starting from an aryl bromide.

Materials:

-

Aryl bromide (Ar-Br)

-

Magnesium turnings or n-butyllithium

-

Trimethoxyboron

-

Aryl halide (Ar'-X')

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., THF, dioxane)

-

Aqueous solution for workup

Procedure:

-

Preparation of the Grignard Reagent:

-

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a solution of the aryl bromide (1.0 equivalent) in anhydrous THF via syringe.

-

If the reaction does not initiate, a small crystal of iodine or gentle heating may be applied.

-

Stir the mixture at room temperature until the magnesium is consumed.

-

-

Borylation:

-

Cool the freshly prepared Grignard reagent to -78 °C.

-

Slowly add trimethoxyboron (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Suzuki-Miyaura Coupling:

-

To the flask containing the in situ-generated boronic ester, add the second aryl halide (Ar'-X') (1.0 equivalent).

-

Add the palladium catalyst (e.g., 3-5 mol%).

-

Add an aqueous solution of the base (e.g., 2 M K₂CO₃, 2.0 equivalents).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or GC/MS.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Application 2: Trimethoxyboron as an Additive in Challenging Heteroaryl-Heteroaryl Couplings

In certain Suzuki-Miyaura reactions, particularly those involving heteroaromatic substrates, issues such as low yields, slow reaction rates, and catalyst deactivation can occur. The addition of trimethyl borate (a synonym for trimethoxyboron) has been shown to significantly improve the outcome of these challenging couplings.[2]

The beneficial effects of trimethyl borate as an additive include:

-

Enhanced Reaction Rates: It can accelerate the coupling reaction, leading to shorter reaction times.[2]

-

Improved Solubility: Trimethyl borate can help to solubilize in situ-generated boronate complexes, which can otherwise precipitate and hinder the reaction.[2]

-

Prevention of Catalyst Poisoning: It can mitigate catalyst deactivation caused by Lewis basic heteroatoms in the substrates.[2]

-

Buffering Effect: It can buffer the inhibitory effect of excess strong base.[2]

Quantitative Data: Effect of Trimethyl Borate on Reaction Yields

The following tables summarize the impact of trimethyl borate on the yield of various heteroaryl-heteroaryl Suzuki-Miyaura cross-coupling reactions.

Table 1: Comparison of Yields with and without Trimethyl Borate [2]

| Entry | Aryl Halide | Boronic Ester | Product | Yield without Trimethyl Borate (%) | Yield with Trimethyl Borate (%) |

| 1 | 2-(4-bromophenyl)-1,3,4-oxadiazole | neopentyl 4-fluorophenylboronic ester | 2-(4-(4-fluorophenyl)phenyl)-1,3,4-oxadiazole | Trace | 21 |

| 2 | 2-bromo-5-phenyl-1,3,4-oxadiazole | neopentyl 3-pyridylboronic ester | 2-(3-pyridyl)-5-phenyl-1,3,4-oxadiazole | 13 (after 60 min) | 81 (after 60 min) |

Table 2: Generality of the Trimethyl Borate Effect [2]

| Product | Yield without Trimethyl Borate (%) | Yield with Trimethyl Borate (%) |

| 3lj | 10 | 95 |

| 3ji | 65 | 90 |

| 3ii | 30 | 75 |

Experimental Protocol: Heteroaryl-Heteroaryl Coupling Using Trimethyl Borate as an Additive

This protocol is adapted from a procedure for the coupling of neopentyl heteroarylboronic esters with heteroaryl bromides.[2]

Materials:

-

Heteroaryl bromide (1.0 equivalent)

-

Neopentyl heteroarylboronic ester (1.1 equivalents)

-

Palladium precatalyst (e.g., CataCXium A-Pd-G3, 5 mol%)

-

Potassium trimethylsilanolate (TMSOK) (1.2 equivalents)

-

Trimethyl borate (3.0 equivalents)

-

Anhydrous 1,2-dimethoxyethane (DME)

Procedure:

-

Reaction Setup:

-

In a glovebox, add the heteroaryl bromide, neopentyl heteroarylboronic ester, and palladium precatalyst to a reaction vial equipped with a stir bar.

-

Add anhydrous DME.

-

-

Addition of Reagents:

-

Add trimethyl borate to the reaction mixture.

-

Add a solution of TMSOK in DME.

-

-

Reaction:

-

Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (typically 1-3 hours).

-

-

Workup and Purification:

-

Cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: One-Pot Borylation and Suzuki Coupling

Caption: Workflow for a one-pot Suzuki coupling via in situ boronic ester formation.

Logical Relationship: Role of Trimethyl Borate as an Additive

Caption: Benefits of using trimethyl borate as an additive in Suzuki-Miyaura couplings.

References

Protocol for boronic acid synthesis with trimethoxyboron and Grignard reagents

For Researchers, Scientists, and Drug Development Professionals

Protocol: Synthesis of Boronic Acids via Grignard Reagents and Trimethoxyboron

This application note provides a detailed protocol for the synthesis of boronic acids, crucial intermediates in pharmaceutical and agrochemical research, through the reaction of Grignard reagents with trimethoxyboron. This well-established method offers a versatile route to a wide array of aryl, heteroaryl, and alkyl boronic acids.

Introduction

Boronic acids are indispensable building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. The synthesis of boronic acids from Grignard reagents and trimethoxyboron is a robust and widely used method. The reaction proceeds through the formation of a boronate ester intermediate, which is subsequently hydrolyzed to the desired boronic acid.[1] Careful control of reaction conditions, particularly temperature, is critical to prevent the formation of undesired byproducts such as borinic acids, which can arise from multiple additions of the Grignard reagent to the boron center.

Reaction Scheme:

-

Grignard Reaction: R-MgX + B(OCH₃)₃ → R-B(OCH₃)₂ + MgX(OCH₃)

-

Hydrolysis: R-B(OCH₃)₂ + 2H₂O → R-B(OH)₂ + 2CH₃OH

Experimental Protocol

This protocol provides a general procedure for the synthesis of boronic acids. Specific examples with corresponding quantitative data are summarized in Table 1.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Low-temperature bath (e.g., dry ice/acetone or ice bath)

-

Standard laboratory glassware for workup and purification

-

Anhydrous tetrahydrofuran (THF)

-

Magnesium turnings

-

Appropriate aryl or alkyl halide

-

Trimethoxyboron (trimethyl borate)

-

Iodine crystal (for Grignard initiation)

-

Aqueous acid (e.g., 10% H₂SO₄ or 1 M HCl) for hydrolysis

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Saturated brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for recrystallization (e.g., hexane, ethyl acetate, water)

Procedure:

Part A: Preparation of the Grignard Reagent

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

-

Add magnesium turnings to the flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of a solution of the aryl or alkyl halide in anhydrous THF to the dropping funnel and add a few drops to the magnesium turnings.

-

Once the Grignard reaction initiates (indicated by a color change and/or gentle reflux), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

Part B: Reaction with Trimethoxyboron and Hydrolysis

-

In a separate flame-dried flask, prepare a solution of trimethoxyboron in anhydrous THF.

-

Cool this solution to a low temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.

-

Slowly add the freshly prepared Grignard reagent to the cooled trimethoxyboron solution via a cannula or dropping funnel. Maintain the low temperature throughout the addition to prevent over-addition.

-

After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified time, then warm to room temperature and stir for an additional period.

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of an aqueous acid solution (e.g., 10% H₂SO₄ or 1 M HCl) to hydrolyze the boronate ester.

-

Continue stirring until two clear layers are observed.

Part C: Workup and Purification

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., water, hexane/ethyl acetate).

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various boronic acids using the described protocol.

| Grignard Reagent Precursor | Boronic Acid Product | Molar Ratio (Grignard:B(OMe)₃) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| Bromobenzene | Phenylboronic acid | 1 : 1.1 | 0 to 5 | 3 | ~70-80% |

| 4-Bromotoluene | 4-Methylphenylboronic acid | 1 : 1.25 | -78 to RT | 3 | ~75% |

| 4-Chlorobromobenzene | 4-Chlorophenylboronic acid | 1 : 1.04 | < -10 | 6 | 85.2% |

| 1,4-Dibromobenzene | 4-Bromophenylboronic acid | 1 : 1.04 | < -10 | 6 | 61.2% |

| 1-Bromo-3,4,5-trifluorobenzene | (3,4,5-Trifluorophenyl)boronic acid | 1 : 2 | 0 to RT | 1 | ~70-80% |

Visualizations

Experimental Workflow Diagram

Caption: A flowchart of the boronic acid synthesis protocol.

Signaling Pathway Diagram

Caption: A simplified diagram of the reaction mechanism.

References

Application of Boron-Based Reagents in Methylation: A Review and Protocol for Trimethyl Phosphate

Introduction

While trimethoxyboron is a versatile reagent in organic synthesis, primarily serving as a precursor for boronic acids and esters in cross-coupling reactions like the Suzuki-Miyaura reaction, a comprehensive review of scientific literature reveals no established application of trimethoxyboron as a direct methylation agent.[1][2] Its primary role is to provide a boron moiety for further functionalization.